2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester
Overview
Description
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a chemical compound with the molecular formula C13H18O10 and a molecular weight of 334.28 g/mol . It is a derivative of glucuronic acid, which is a key component in the metabolism of various substances in the body. This compound is often used in organic synthesis and biochemical research due to its unique properties.
Mechanism of Action
Target of Action
It is known to be an intermediate for the synthesis of various glucuronide derivatives .
Mode of Action
It is known that it plays a crucial role in the synthesis of glucuronide derivatives . Glucuronides are often involved in drug metabolism, where they facilitate the elimination of various substances from the body.
Biochemical Pathways
The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps in the detoxification and elimination of potentially harmful compounds, including drugs and endogenous substances .
Pharmacokinetics
As an intermediate in the synthesis of glucuronide derivatives, it is likely to be rapidly metabolized and incorporated into these derivatives .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of glucuronide derivatives. These derivatives play a crucial role in the body’s ability to detoxify and eliminate various substances .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and pH. For instance, the compound is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid, while reduction can produce glucuronic alcohol derivatives.
Scientific Research Applications
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drug molecules and prodrugs.
Industry: The compound is employed in the production of biodegradable polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-acetyl-alpha-D-glucuronic acid methyl ester
- 2,3,4-Tri-O-benzoyl-beta-D-glucuronic acid methyl ester
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid methyl ester
Uniqueness
2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in selective synthetic applications and biochemical studies .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-HKLXJQGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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